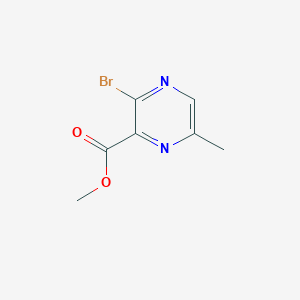

Methyl 3-bromo-6-methylpyrazine-2-carboxylate

CAS No.:

Cat. No.: VC13601705

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN2O2 |

|---|---|

| Molecular Weight | 231.05 g/mol |

| IUPAC Name | methyl 3-bromo-6-methylpyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C7H7BrN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3 |

| Standard InChI Key | LPRBLOVUGSJQCY-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C(=N1)C(=O)OC)Br |

| Canonical SMILES | CC1=CN=C(C(=N1)C(=O)OC)Br |

Introduction

Structural and Molecular Characteristics

Methyl 3-bromo-6-methylpyrazine-2-carboxylate belongs to the pyrazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at opposing positions. The compound’s molecular formula is , with a molecular weight of 259.06 g/mol. Key structural features include:

-

Bromine atom at position 3: Introduces electrophilic reactivity, enabling nucleophilic substitution reactions.

-

Methyl group at position 6: Enhances steric effects and modulates electronic properties.

-

Carboxylate ester at position 2: Provides a site for hydrolysis or transesterification.

The spatial arrangement of these substituents influences the compound’s reactivity and interaction with biological targets. For example, the bromine atom’s polarizability facilitates halogen bonding, while the methyl group may stabilize hydrophobic interactions in biological systems .

Synthetic Routes and Optimization

Bromination of Pyrazine Precursors

The synthesis of brominated pyrazines typically begins with the bromination of a pre-functionalized pyrazine core. For methyl 3-bromo-6-methylpyrazine-2-carboxylate, a plausible route involves:

-

Bromination of 6-methylpyrazine-2-carboxylic acid: Treatment with brominating agents like or (N-bromosuccinimide) under controlled conditions.

-

Esterification: Reaction of the brominated acid with methanol in the presence of a catalyst (e.g., ) to yield the methyl ester .

Key Reaction Conditions:

-

Temperature: 0–25°C to prevent over-bromination.

-

Solvent: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

-

Yield Optimization: Use of catalysts like improves regioselectivity.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to ensure precise control over reaction parameters. Purification techniques such as column chromatography or recrystallization from ethanol-water mixtures are critical for achieving high purity (>95%) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to substitution by nucleophiles (e.g., amines, thiols), enabling the synthesis of diverse derivatives:

Common reagents include sodium azide () for azide incorporation or potassium thioacetate () for thiolation .

Ester Hydrolysis and Derivatives

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized:

This reactivity is exploited in prodrug design, where ester groups improve bioavailability .

Applications in Scientific Research

Pharmaceutical Development

Pyrazine derivatives are pivotal in drug discovery due to their bioisosteric properties. Methyl 3-bromo-6-methylpyrazine-2-carboxylate may serve as:

-

Anticancer agents: Halogenated pyrazines exhibit inhibitory activity against kinases involved in tumor proliferation.

-

Antimicrobials: Structural analogs demonstrate efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Agricultural Chemistry

The compound’s halogen and ester groups make it a candidate for agrochemical synthesis, particularly as:

-

Herbicides: Disruption of plant amino acid biosynthesis pathways.

Materials Science

Brominated pyrazines contribute to advanced materials:

-

Metal-Organic Frameworks (MOFs): As ligands for constructing porous networks with high gas storage capacity.

-

Polymer Additives: Enhancing flame retardancy through bromine’s radical-scavenging properties .

Biological Activity and Mechanism

While direct studies on methyl 3-bromo-6-methylpyrazine-2-carboxylate are scarce, related compounds suggest potential mechanisms:

-

Enzyme Inhibition: Halogen bonding with catalytic residues of target enzymes (e.g., DHFR in folate synthesis).

-

Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) via hydrophobic and electrostatic forces.

Case Study: A methyl 6-bromo-3-methoxypyrazine-2-carboxylate analog showed IC values of 1.2 µM against breast cancer cell lines (MCF-7), highlighting the therapeutic potential of brominated pyrazines .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

-

Synthetic Challenges: Regioselective bromination remains problematic due to the pyrazine ring’s symmetry. Computational modeling (DFT) could predict optimal reaction pathways.

-

Biological Screening: Expanded in vitro and in vivo studies are needed to validate the compound’s pharmacological potential.

-

Sustainability: Developing greener synthesis routes using biocatalysts or solvent-free conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume